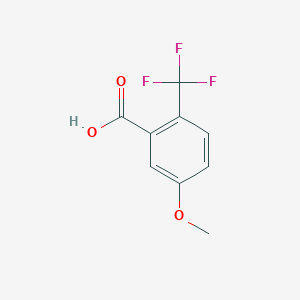
5-methoxy-2-(trifluoromethyl)Benzoic acid
Vue d'ensemble
Description
5-Methoxy-2-(trifluoromethyl)benzoic acid is a derivative of benzoic acid featuring a methoxy and a trifluoromethyl group . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Molecular Structure Analysis
The molecular formula of 5-methoxy-2-(trifluoromethyl)benzoic acid is C9H7F3O3 . The InChI code is 1S/C9H7F3O3/c1-15-5-2-3-7 (9 (10,11)12)6 (4-5)8 (13)14/h2-4H,1H3, (H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid include a molecular weight of 220.15 , a melting point of 95-96 °C, a predicted boiling point of 294.4±40.0 °C, and a predicted density of 1.380±0.06 g/cm3 .
Applications De Recherche Scientifique
1. Antimicrobial Activity Research
- Summary of Application: This compound has been synthesized and studied for its antimicrobial activity . It has been found to have moderate action against Candida albicans, higher activity against Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus .
- Methods of Application: The compound was synthesized and its structure and properties were characterized. The acidity of the compound was evaluated, and its antimicrobial activity was investigated in vitro .
- Results: The compound showed potential as an antibacterial agent. In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value was lower than that of AN2690 (Tavaborole), a recently approved benzoxaborole antifungal drug .
2. Synthesis of 1,3,4-oxadiazole Derivatives
- Summary of Application: 2-(Trifluoromethyl)benzoic acid, a compound similar to 5-methoxy-2-(trifluoromethyl)benzoic acid, was used in the synthesis of 1,3,4-oxadiazole derivatives .
3. Synthesis of m-Aryloxy Phenols
- Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .
- Results: The synthesized m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
4. Synthesis of 1,3,4-Oxadiazole Derivatives
- Summary of Application: 2-(Trifluoromethyl)benzoic acid, a compound similar to 5-methoxy-2-(trifluoromethyl)benzoic acid, was used in the synthesis of 1,3,4-oxadiazole derivatives .
5. Investigation of Ligand Binding
Safety And Hazards
Propriétés
IUPAC Name |
5-methoxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDOWBGYPYBWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733753 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(trifluoromethyl)Benzoic acid | |
CAS RN |
716-31-4 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



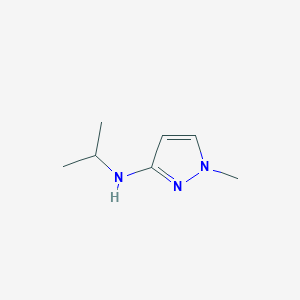
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)
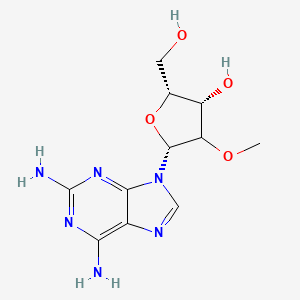
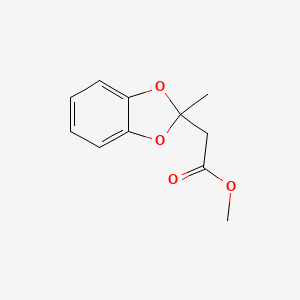
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

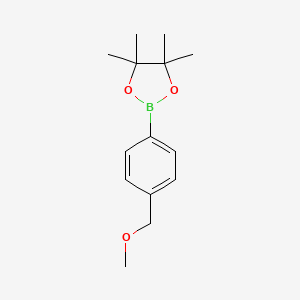
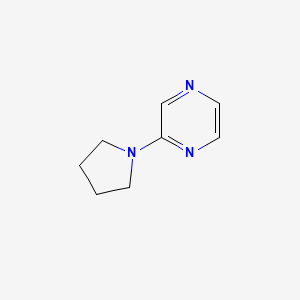
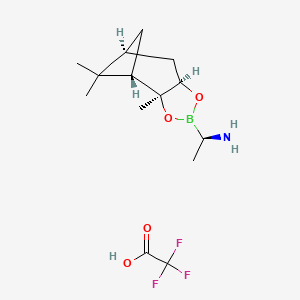
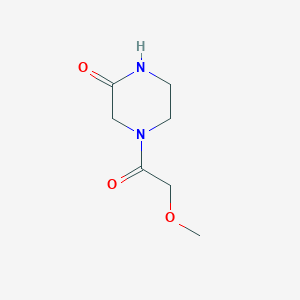
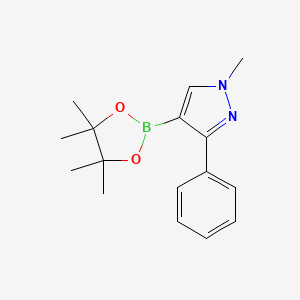
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
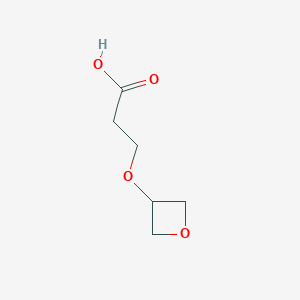
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)